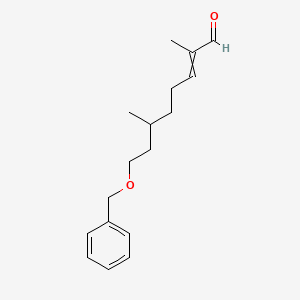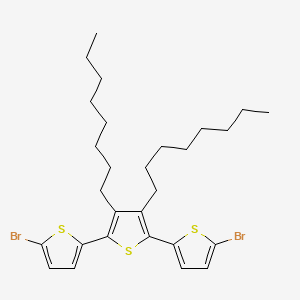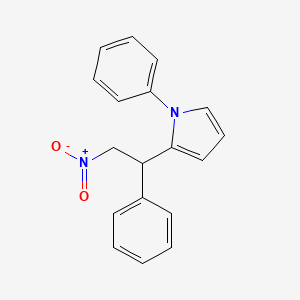
1H-Pyrrole, 2-(2-nitro-1-phenylethyl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 2-(2-nitro-1-phenylethyl)-1-phenyl- is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Métodos De Preparación
The synthesis of 1H-Pyrrole, 2-(2-nitro-1-phenylethyl)-1-phenyl- typically involves the Michael addition reaction. This reaction is facilitated by hydrogen bond donor catalysts such as Feist’s acid. The process involves the addition of pyrrole to electron-deficient nitroolefins under optimal reaction conditions, yielding the desired product with high regioselectivity and yield
Análisis De Reacciones Químicas
1H-Pyrrole, 2-(2-nitro-1-phenylethyl)-1-phenyl- undergoes various chemical reactions, including:
Michael Addition: This reaction involves the addition of nucleophiles to the β-position of the nitroolefin, forming Michael adducts.
Common reagents used in these reactions include Feist’s acid, Pd/C, and hydrazine. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 2-(2-nitro-1-phenylethyl)-1-phenyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 2-(2-nitro-1-phenylethyl)-1-phenyl- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then participate in further chemical reactions.
Comparación Con Compuestos Similares
1H-Pyrrole, 2-(2-nitro-1-phenylethyl)-1-phenyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 2,5-bis(2-nitro-1-phenylethyl)-: This compound has two nitro-phenylethyl groups, which may affect its reactivity and applications.
3-Nitroalkyl-2-phenyl-indole: This compound features a nitro group and a phenyl group, similar to the pyrrole derivative, but with an indole structure.
The uniqueness of 1H-Pyrrole, 2-(2-nitro-1-phenylethyl)-1-phenyl- lies in its specific substitution pattern and the resulting chemical properties, which distinguish it from other related compounds.
Propiedades
Número CAS |
820232-98-2 |
|---|---|
Fórmula molecular |
C18H16N2O2 |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
2-(2-nitro-1-phenylethyl)-1-phenylpyrrole |
InChI |
InChI=1S/C18H16N2O2/c21-20(22)14-17(15-8-3-1-4-9-15)18-12-7-13-19(18)16-10-5-2-6-11-16/h1-13,17H,14H2 |
Clave InChI |
VIZFMKJWSCFHEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=CN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto-](/img/structure/B14224493.png)
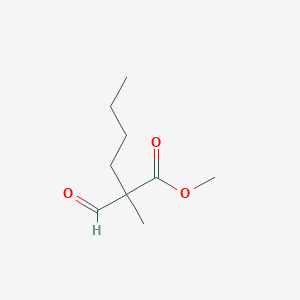
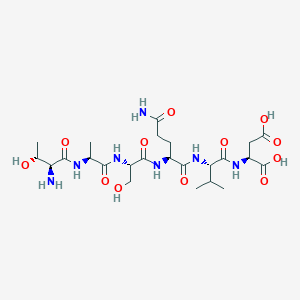
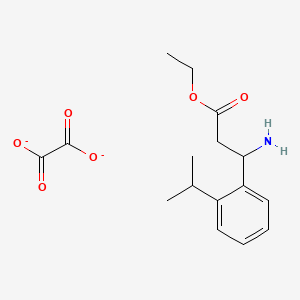
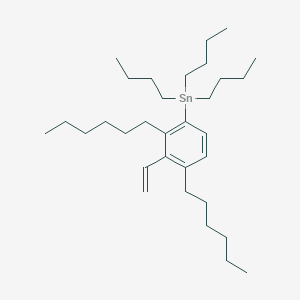
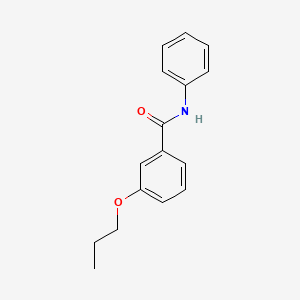
![N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide](/img/structure/B14224562.png)


![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)
![2,7-Bis(5'-hexyl[2,2'-bithiophen]-5-yl)-9H-fluoren-9-one](/img/structure/B14224592.png)
